1-Chloro-2-ethoxyheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-ethoxyheptane is an organic compound with the molecular formula C₉H₁₉ClO It is a chlorinated ether, characterized by the presence of a chlorine atom and an ethoxy group attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethoxyheptane can be synthesized through the reaction of 1-chloroheptane with sodium ethoxide in an appropriate solvent. The reaction typically proceeds under reflux conditions to ensure complete conversion. The general reaction is as follows: [ \text{C}7\text{H}{15}\text{Cl} + \text{NaOEt} \rightarrow \text{C}9\text{H}{19}\text{ClO} + \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-ethoxyheptane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-ethoxyheptane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: 2-ethoxyheptanol, 2-ethoxyheptanamine.
Oxidation: 2-ethoxyheptanal, 2-ethoxyheptanoic acid.
Reduction: 2-ethoxyheptane.
Scientific Research Applications
1-Chloro-2-ethoxyheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving chlorinated ethers.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-2-ethoxyheptane involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atom, being a good leaving group, facilitates these reactions. The ethoxy group can also participate in various chemical transformations, contributing to the compound’s reactivity.
Comparison with Similar Compounds
1-Chloro-2-methoxyheptane: Similar structure but with a methoxy group instead of an ethoxy group.
1-Chloro-2-ethoxyethane: Shorter carbon chain, leading to different physical and chemical properties.
1-Chloro-2-ethoxyhexane: One carbon less in the chain, affecting its reactivity and applications.
Uniqueness: 1-Chloro-2-ethoxyheptane is unique due to its specific combination of a chlorine atom and an ethoxy group on a heptane backbone
Properties
CAS No. |
656820-35-8 |
---|---|
Molecular Formula |
C9H19ClO |
Molecular Weight |
178.70 g/mol |
IUPAC Name |
1-chloro-2-ethoxyheptane |
InChI |
InChI=1S/C9H19ClO/c1-3-5-6-7-9(8-10)11-4-2/h9H,3-8H2,1-2H3 |
InChI Key |
ILFLZRZKXGYOGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.